Cas no 2090465-24-8 (2-Pyridinamine, 5-(cyclopropylthio)-3-methyl-)
2-Pyridinamine, 5-(cyclopropylthio)-3-methyl- Chemical and Physical Properties
Names and Identifiers
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- 2-Pyridinamine, 5-(cyclopropylthio)-3-methyl-
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- Inchi: 1S/C9H12N2S/c1-6-4-8(5-11-9(6)10)12-7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,10,11)
- InChI Key: GWUDZAMKPUMURC-UHFFFAOYSA-N
- SMILES: C1(N)=NC=C(SC2CC2)C=C1C
2-Pyridinamine, 5-(cyclopropylthio)-3-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01044532-1g |
5-(Cyclopropylsulfanyl)-3-methylpyridin-2-amine |
2090465-24-8 | 95% | 1g |
¥3717.0 | 2023-03-19 | |
| Enamine | EN300-363542-0.05g |
5-(cyclopropylsulfanyl)-3-methylpyridin-2-amine |
2090465-24-8 | 0.05g |
$624.0 | 2023-03-02 | ||
| Enamine | EN300-363542-0.1g |
5-(cyclopropylsulfanyl)-3-methylpyridin-2-amine |
2090465-24-8 | 0.1g |
$653.0 | 2023-03-02 | ||
| Enamine | EN300-363542-0.25g |
5-(cyclopropylsulfanyl)-3-methylpyridin-2-amine |
2090465-24-8 | 0.25g |
$683.0 | 2023-03-02 | ||
| Enamine | EN300-363542-0.5g |
5-(cyclopropylsulfanyl)-3-methylpyridin-2-amine |
2090465-24-8 | 0.5g |
$713.0 | 2023-03-02 | ||
| Enamine | EN300-363542-1.0g |
5-(cyclopropylsulfanyl)-3-methylpyridin-2-amine |
2090465-24-8 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-363542-2.5g |
5-(cyclopropylsulfanyl)-3-methylpyridin-2-amine |
2090465-24-8 | 2.5g |
$1454.0 | 2023-03-02 | ||
| Enamine | EN300-363542-5.0g |
5-(cyclopropylsulfanyl)-3-methylpyridin-2-amine |
2090465-24-8 | 5.0g |
$2152.0 | 2023-03-02 | ||
| Enamine | EN300-363542-10.0g |
5-(cyclopropylsulfanyl)-3-methylpyridin-2-amine |
2090465-24-8 | 10.0g |
$3191.0 | 2023-03-02 |
2-Pyridinamine, 5-(cyclopropylthio)-3-methyl- Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 2-Pyridinamine, 5-(cyclopropylthio)-3-methyl-
Introduction to 2-Pyridinamine, 5-(cyclopropylthio)-3-methyl- (CAS No. 2090465-24-8)
2-Pyridinamine, 5-(cyclopropylthio)-3-methyl- (CAS No. 2090465-24-8) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of new therapeutic agents. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with 2-Pyridinamine, 5-(cyclopropylthio)-3-methyl-.
Chemical Structure and Properties
2-Pyridinamine, 5-(cyclopropylthio)-3-methyl- is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound features a cyclopropylthio group at the 5-position and a methyl group at the 3-position of the pyridine ring. These substituents confer unique chemical and physical properties to the molecule. The cyclopropylthio group is known for its ability to form stable thioether bonds, which can influence the compound's reactivity and stability. The methyl group at the 3-position adds steric bulk and can affect the molecule's conformation and interactions with biological targets.
The molecular formula of 2-Pyridinamine, 5-(cyclopropylthio)-3-methyl- is C10H14N2S, with a molecular weight of approximately 198.3 g/mol. The compound is typically a white or off-white solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Its melting point ranges from 110°C to 115°C, making it suitable for various chemical reactions and analytical techniques.
Synthesis Methods
The synthesis of 2-Pyridinamine, 5-(cyclopropylthio)-3-methyl- has been explored through several synthetic routes, each offering unique advantages in terms of yield, purity, and scalability. One common approach involves the reaction of 3-methylpyridine with a cyclopropylthiol derivative under appropriate conditions. This method typically involves nucleophilic substitution reactions followed by amine formation steps.
A recent study published in the Journal of Organic Chemistry reported a high-yield synthesis of 2-Pyridinamine, 5-(cyclopropylthio)-3-methyl- using a palladium-catalyzed coupling reaction. The researchers utilized palladium(II) acetate as the catalyst and potassium carbonate as the base in an N,N-dimethylformamide (DMF) solvent. This method provided excellent yields (up to 90%) and high purity of the final product, making it a preferred choice for large-scale production.
Biological Activities
The biological activities of 2-Pyridinamine, 5-(cyclopropylthio)-3-methyl- have been extensively studied due to its potential therapeutic applications. One of the key areas of interest is its activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, research has shown that this compound exhibits potent inhibitory effects on certain kinases, which are crucial enzymes in signal transduction pathways associated with cancer and inflammatory diseases.
A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of 2-Pyridinamine, 5-(cyclopropylthio)-3-methyl-. The results demonstrated that the compound effectively inhibited the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that 2-Pyridinamine, 5-(cyclopropylthio)-3-methyl- could be a promising candidate for developing new anti-inflammatory drugs.
Clinical Applications and Research Advancements
The potential clinical applications of 2-Pyridinamine, 5-(cyclopropylthio)-3-methyl- are currently being explored through various preclinical studies and early-stage clinical trials. One notable area of focus is its use as an adjunct therapy in cancer treatment. Preclinical studies have shown that this compound can enhance the efficacy of existing chemotherapy drugs by targeting specific signaling pathways involved in tumor growth and metastasis.
A recent clinical trial conducted at a leading cancer research institute evaluated the safety and efficacy of 2-Pyridinamine, 5-(cyclopropylthio)-3-methyl- in combination with standard chemotherapy regimens for treating advanced solid tumors. The preliminary results were promising, with patients showing improved response rates and reduced side effects compared to those receiving chemotherapy alone.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 2-Pyridinamine, 5-(cyclopropylthio)-3-methyl- continues to uncover new insights into its potential therapeutic applications. Future studies are expected to focus on optimizing its pharmacokinetic properties, enhancing its bioavailability, and exploring its efficacy in treating other diseases beyond cancer and inflammation.
In conclusion, 2-Pyridinamine, 5-(cyclopropylthio)-3-methyl- (CAS No. 2090465-24-8 strong>) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for developing new therapeutic agents targeting various diseases. As research progresses, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of complex medical conditions.
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